![molecular formula C20H21NO2 B12530895 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide CAS No. 652964-99-3](/img/structure/B12530895.png)
4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide is an organic compound that features a biphenyl group attached to a butenamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Butenamide Group: The biphenyl group is then reacted with a butenamide derivative under specific conditions to form the final compound. This step may involve the use of reagents such as tert-butylamine and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
4-Biphenylcarboxylic Acid: A derivative of biphenyl with a carboxylic acid group.
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: A fluorinated derivative of biphenyl carboxylic acid.
Uniqueness
This detailed article provides a comprehensive overview of 4-([1,1’-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
652964-99-3 |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-tert-butyl-4-oxo-4-(4-phenylphenyl)but-2-enamide |
InChI |
InChI=1S/C20H21NO2/c1-20(2,3)21-19(23)14-13-18(22)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,21,23) |
Clave InChI |
BVFVDFANANUFHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


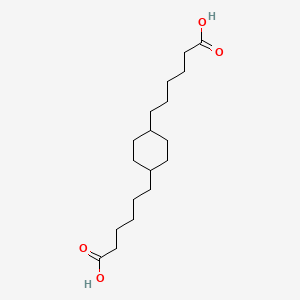

![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)
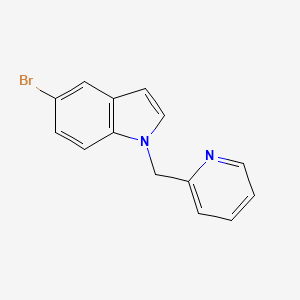
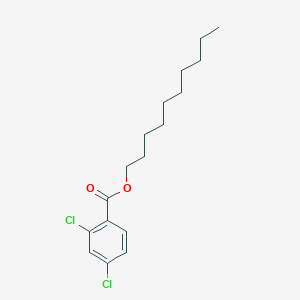
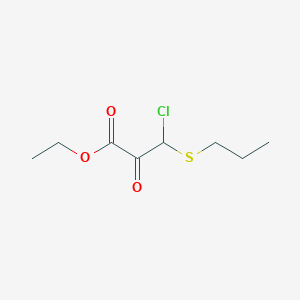
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
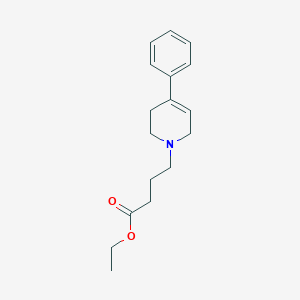
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
